9-(4-methoxyphenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-methoxyphenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the cyclization of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . This reaction is known for its efficiency and eco-friendliness.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
9-(4-methoxyphenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways . This inhibition reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: This compound has similar structural features and exhibits potent anti-inflammatory activity.
6-chloro-3-(4-chlorophenyl)-4-thioxo-2H-1,3-benzoxazine-2(3H)-one: Known for its effectiveness against Mycobacterium tuberculosis.
6-chloro-3-(4-methylphenyl)-2H-1,3-benzoxazine-2,4-(3H)-dithione: Another compound with significant anti-mycobacterial properties.
Uniqueness
What sets 9-(4-methoxyphenethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one apart is its unique combination of a chromene and oxazine ring, which imparts distinct pharmacological properties. Its ability to inhibit specific signaling pathways makes it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
9-[2-(4-methoxyphenyl)ethyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO4/c1-14-11-20(23)26-21-17(14)7-8-19-18(21)12-22(13-25-19)10-9-15-3-5-16(24-2)6-4-15/h3-8,11H,9-10,12-13H2,1-2H3 |
InChI Key |
IRPPNWROBZTZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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